molecular formula C13H19BrO B7815919 1-Bromo-3-(heptyloxy)benzene

1-Bromo-3-(heptyloxy)benzene

Cat. No.: B7815919
M. Wt: 271.19 g/mol
InChI Key: XFXJWARMFKJKMR-UHFFFAOYSA-N
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Description

1-Bromo-3-(heptyloxy)benzene is an organic compound with the molecular formula C13H19BrO It consists of a benzene ring substituted with a bromine atom and a heptyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(heptyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(heptyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where 3-(heptyloxy)phenylboronic acid is reacted with a brominating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(heptyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The heptyloxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of 3-(heptyloxy)phenyl derivatives.

    Oxidation: Formation of heptyloxybenzaldehyde or heptyloxybenzoic acid.

    Reduction: Formation of 3-(heptyloxy)benzene.

Scientific Research Applications

1-Bromo-3-(heptyloxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(heptyloxy)benzene involves its interaction with molecular targets through its bromine and heptyloxy substituents. The bromine atom can participate in electrophilic aromatic substitution reactions, while the heptyloxy group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom. It is simpler in structure and lacks the heptyloxy group.

    3-(Heptyloxy)benzene: Contains a benzene ring with a heptyloxy group but no bromine atom.

    1-Bromo-4-(heptyloxy)benzene: Similar structure but with the bromine atom in the para position relative to the heptyloxy group.

Properties

IUPAC Name

1-bromo-3-heptoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXJWARMFKJKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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